4-(2,5-Dichlorobenzoyl)-2-methylpyridine

Description

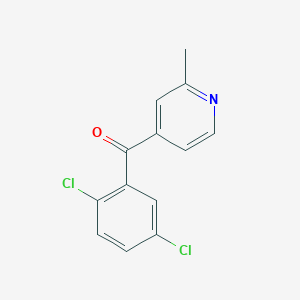

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-6-9(4-5-16-8)13(17)11-7-10(14)2-3-12(11)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJHJGCHQSPWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223098 | |

| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-73-8 | |

| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)(2-methyl-4-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

- Reactants : 2,5-Dichlorobenzoyl chloride and 2-methylpyridine.

- Catalyst : Lewis acid such as aluminum chloride (AlCl3).

- Solvent : Anhydrous conditions typically maintained using solvents like dichloromethane or toluene.

- Reaction Conditions : The reaction is carried out under reflux to facilitate the electrophilic substitution on the pyridine ring.

- Mechanism : The Lewis acid activates the acyl chloride, generating a reactive acylium ion that electrophilically attacks the methylpyridine ring at the 4-position, yielding the desired benzoyl pyridine derivative.

This method is widely reported in both laboratory and industrial settings due to its straightforwardness and relatively high yield.

Base-Mediated Acylation

In some variations, a base such as triethylamine is introduced to neutralize the hydrochloric acid formed during the reaction, improving yield and reducing side reactions.

- Base : Triethylamine or potassium carbonate.

- Solvent : Dichloromethane or toluene.

- Temperature : Reflux conditions are typical.

- Advantage : Reduces acid-catalyzed degradation or polymerization side reactions.

Industrial Scale Synthesis

Industrial production adapts the above synthetic routes with optimizations:

- Use of continuous flow reactors for better control over reaction parameters and scalability.

- Employment of high boiling solvents such as chlorobenzene or 1,2,4-trichlorobenzene to maintain reaction temperature and solubility.

- Implementation of advanced purification techniques including recrystallization and column chromatography to ensure high purity.

Reaction Conditions and Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Acylating agent | 2,5-Dichlorobenzoyl chloride | Prepared or commercially available |

| Catalyst | Aluminum chloride (AlCl3) | Stoichiometric or catalytic amounts |

| Base | Triethylamine or potassium carbonate | Optional, used to neutralize HCl |

| Solvent | Dichloromethane, toluene, chlorobenzene | Anhydrous conditions required |

| Temperature | Reflux (~40-110 °C depending on solvent) | Maintained to drive reaction to completion |

| Reaction time | 1–6 hours | Depends on scale and conditions |

| Purification | Recrystallization, chromatography | To achieve high purity |

Research Findings and Experimental Data

- Yield : Friedel-Crafts acylation typically provides yields in the range of 70–90% under optimized conditions.

- Selectivity : The 4-position of 2-methylpyridine is favored due to electronic and steric factors, ensuring regioselectivity.

- Side Products : Minor formation of isomers or over-acylated products can occur but are minimized by controlled stoichiometry and reaction time.

- Solvent Effects : Use of halogenated aromatic solvents such as 1,2,4-trichlorobenzene can enhance solubility and reaction rate, as demonstrated in related pyridine derivative syntheses.

Data Table: Example Synthetic Procedure for 4-(2,5-Dichlorobenzoyl)-2-methylpyridine

| Step | Details |

|---|---|

| Charge | 2-Methylpyridine (1.0 equiv) and 2,5-dichlorobenzoyl chloride (1.1 equiv) in anhydrous dichloromethane |

| Catalyst Addition | Aluminum chloride (1.2 equiv) added slowly at 0–5 °C |

| Reaction | Stirring under reflux for 3–5 hours |

| Quenching | Reaction mixture poured into ice-water to quench |

| Extraction | Organic layer separated, washed with water and brine |

| Drying | Over anhydrous sodium sulfate |

| Purification | Recrystallization from ethanol or column chromatography |

| Yield | 75–85% |

Comparative Notes on Related Compounds

- Similar preparation methods are employed for positional isomers such as 2-(2,5-dichlorobenzoyl)-5-methylpyridine and 5-(2,3-dichlorobenzoyl)-2-methylpyridine, differing mainly in the substitution pattern of the pyridine ring and the dichlorobenzoyl chloride used.

- The choice of solvent and catalyst loading can be adjusted to optimize regioselectivity and yield for each isomer.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2,5-Dichlorobenzoyl)-2-methylpyridine is C13H9Cl2N O. The compound features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group, which contributes to its distinct chemical reactivity and biological interactions.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including Friedel-Crafts acylation, which is commonly used for synthesizing aromatic compounds.

- Synthesis Example : The compound can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with 4-methylpyridine in the presence of Lewis acid catalysts like aluminum chloride (AlCl3) under anhydrous conditions.

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown that pyridine derivatives can inhibit the growth of various pathogens.

- Antimicrobial Activity : A study reported significant inhibition zones against Staphylococcus aureus and Escherichia coli when tested with similar pyridine derivatives. The following table summarizes these findings:

| Compound Name | Inhibition Zone (mm) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 4-Substituted-5-Aryl-1,2-Triazoles | 28 | Staphylococcus aureus |

| Other Pyridine Derivatives | Varies | Escherichia coli |

- Antimalarial Potential : Similar compounds have shown promise against Plasmodium falciparum, suggesting that this compound could be a candidate for further investigation in antimalarial drug development.

Medicinal Applications

In medicinal chemistry, this compound is explored for its potential as a pharmacological agent . Its ability to interact with specific molecular targets makes it a candidate for drug development.

- Mechanism of Action : Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes or receptors, altering physiological responses. Further research is needed to elucidate these interactions fully.

Industrial Applications

In industry, the compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications in fields such as agrochemicals and pharmaceuticals.

- Herbicidal Potential : Compounds similar to this compound have been identified as effective herbicides. Research into its herbicidal properties could lead to its application in agriculture for crop protection.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorobenzoyl)-2-methylpyridine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The dichlorobenzoyl group can form hydrogen bonds with protein targets, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Varied Benzoyl Substituents

The following table compares 4-(2,5-dichlorobenzoyl)-2-methylpyridine with related pyridine-based compounds from :

Key Findings :

- Lipophilicity : The dichlorobenzoyl moiety increases logP values compared to difluoro or dimethyl analogs, suggesting greater membrane permeability in biological systems.

- Steric Hindrance : The 2-methyl group on pyridine may reduce reactivity at the ortho position compared to 2-chloro derivatives.

Heterocyclic Compounds with Dichlorobenzoyl Moieties

- Pyrazoxyfen (ISO Name): A herbicide with the formula C₂₀H₁₆Cl₂N₂O₃, featuring a 2,4-dichlorobenzoyl group attached to a pyrazole ring . Unlike the target compound, pyrazoxyfen’s pyrazole core and additional phenoxyacetophenone group confer herbicidal activity by inhibiting acetolactate synthase (ALS). This highlights how dichlorobenzoyl groups paired with diverse heterocycles can yield specialized bioactivity.

- N-(2,5-Dichlorobenzoyl)glycine: An amino acid derivative (C₉H₇Cl₂NO₃) with a dichlorobenzoyl group linked to glycine . Its water solubility (due to the carboxylate group) contrasts with the hydrophobic nature of this compound, demonstrating how functional groups dictate physicochemical behavior.

Positional Isomerism in Pyridine Derivatives

lists 5-(2,5-dichlorobenzoyl)-2-methylpyridine, a positional isomer of the target compound. Such isomers are critical in drug design, where minor structural changes can significantly impact efficacy .

Biological Activity

4-(2,5-Dichlorobenzoyl)-2-methylpyridine is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C13H9Cl2NO

- Molecular Weight : 266.12 g/mol

The structure features a pyridine ring substituted with a dichlorobenzoyl group and a methyl group, which contributes to its unique chemical properties and biological activities.

This compound exerts its biological effects through several mechanisms:

- Interaction with Receptors : The compound interacts with various biological targets, including peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial for glucose and lipid metabolism. By modulating PPARγ activity, it may enhance insulin sensitivity and influence metabolic processes.

- Cell Signaling Pathways : It has been shown to affect cellular signaling pathways that regulate cell proliferation and differentiation. This modulation can have implications for both metabolic diseases and cancer therapy.

- Hydrogen Bonding and π-π Interactions : The dichlorobenzoyl group can form hydrogen bonds with protein targets, while the pyridine ring participates in π-π interactions with aromatic amino acids in proteins. These interactions are essential for altering enzyme activity and influencing various biological outcomes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing significant inhibitory effects. For instance, it demonstrated activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Its ability to influence PPARγ activity further supports its role in cancer therapy, particularly in metabolic cancers where insulin sensitivity plays a critical role .

Study on PPARγ Modulation

In a study evaluating the effects of various compounds on PPARγ activation, this compound was found to significantly enhance PPARγ activity compared to control groups. This suggests its potential use in developing treatments for conditions like type 2 diabetes and metabolic syndrome .

Antimicrobial Efficacy Evaluation

A series of experiments assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that the compound inhibited bacterial growth effectively at low concentrations, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H9Cl2NO | Significant PPARγ modulation; antimicrobial activity |

| 3-(2,5-Dichlorobenzoyl)-4-methylpyridine | C13H9Cl2NO | Similar structure; different biological profile |

| 5-(2,4-Dichlorobenzoyl)-2-methylpyridine | C13H10ClNO | Distinct pharmacological effects |

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2,5-Dichlorobenzoyl)-2-methylpyridine, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves coupling 2,5-dichlorobenzoyl chloride with 2-methylpyridine derivatives. A common approach is nucleophilic acyl substitution under anhydrous conditions. For example:

- Step 1: React 2-methylpyridine with a base (e.g., NaH) in dry THF to generate the pyridinyl anion.

- Step 2: Add 2,5-dichlorobenzoyl chloride dropwise at 0–5°C to minimize side reactions.

- Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Optimization Tips:

- Use catalytic DMAP to enhance acylation efficiency .

- Monitor reaction progress via TLC or HPLC to identify intermediates/by-products.

- Adjust stoichiometry (1.2:1 acyl chloride:pyridine) to drive completion .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Use orthogonal analytical techniques:

- NMR: Compare - and -NMR spectra with computational predictions (e.g., PubChem data for analogous dichlorobenzoyl compounds). Key signals:

- Aromatic protons (6.8–8.2 ppm, splitting patterns depend on substitution).

- Methyl group on pyridine (~2.5 ppm) .

- Mass Spectrometry: Confirm molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., benzoyl vs. pyridine ring substituents) .

Advanced: How can researchers address contradictory spectral data when characterizing derivatives of this compound?

Methodological Answer:

Contradictions often arise from rotational isomers or solvent effects. Strategies include:

- Variable Temperature NMR: Identify dynamic processes (e.g., hindered rotation of the benzoyl group) by acquiring spectra at 25°C and −40°C .

- DFT Calculations: Compare experimental -NMR shifts with computed values (software: Gaussian, ORCA) to validate assignments .

- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of substituents .

Advanced: What experimental designs are recommended for studying the compound’s reactivity as a pharmaceutical intermediate?

Methodological Answer:

Focus on functionalization and stability:

- Functionalization:

- Stability Studies:

- Expose to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via HPLC-MS.

- Assess photostability under UV-Vis light (ICH Q1B guidelines) .

Advanced: How should researchers mitigate risks when handling this compound, given limited toxicity data?

Methodological Answer:

Adopt precautionary protocols:

- Containment: Use fume hoods and closed systems for synthesis/purification.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Toxicity Screening: Conduct preliminary assays (e.g., Ames test for mutagenicity, brine shrimp lethality for acute toxicity) .

- Waste Disposal: Neutralize acidic/basic by-products before transferring to hazardous waste containers .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

It serves as:

- Pharmacophore Scaffold: The dichlorobenzoyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Intermediate: Used to synthesize analogs of MLN9708 (a proteasome inhibitor) by modifying the pyridine ring .

- Probe Molecule: Study structure-activity relationships (SAR) in antibacterial agents by varying halogen substituents .

Advanced: How can computational methods aid in predicting the compound’s environmental persistence?

Methodological Answer:

Use in silico tools to fill data gaps:

- EPI Suite: Estimate biodegradability (e.g., BIOWIN model) and bioaccumulation potential (BCFBAF model).

- Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict mobility .

- Ecotoxicity Prediction: Apply TEST software (EPA) to estimate LC values for aquatic organisms .

Advanced: What strategies resolve low yields in large-scale synthesis of this compound?

Methodological Answer:

Scale-up challenges often relate to exothermic reactions or purification. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.